THR-|A agonist 4

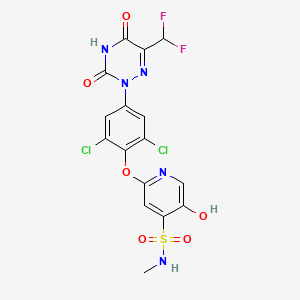

Description

THR-β agonist 4 is a potent and selective agonist of the thyroid hormone receptor beta (THR-β), a key regulator of lipid metabolism, energy homeostasis, and hepatic function.

Properties

Molecular Formula |

C16H11Cl2F2N5O6S |

|---|---|

Molecular Weight |

510.3 g/mol |

IUPAC Name |

2-[2,6-dichloro-4-[6-(difluoromethyl)-3,5-dioxo-1,2,4-triazin-2-yl]phenoxy]-5-hydroxy-N-methylpyridine-4-sulfonamide |

InChI |

InChI=1S/C16H11Cl2F2N5O6S/c1-21-32(29,30)10-4-11(22-5-9(10)26)31-13-7(17)2-6(3-8(13)18)25-16(28)23-15(27)12(24-25)14(19)20/h2-5,14,21,26H,1H3,(H,23,27,28) |

InChI Key |

CNTUPTWRRSJGDG-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=NC=C1O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Preparation of FP20 Series TLR4 Agonists

Stepwise Synthesis from Glucosamine Hydrochloride

The FP20 series is synthesized through a six-step route starting with glucosamine hydrochloride (Scheme 1A):

- Acylation at C2 : Glucosamine reacts with acyl chlorides (e.g., palmitoyl chloride) in tetrahydrofuran (THF) with triethylamine (TEA) and DMAP, yielding intermediates 2a–e with >95% regioselectivity.

- Protection at C6 : tert-Butyldimethylsilyl (TBDMS) ether formation at C6 prevents undesired side reactions, producing 3a–e in 85% yield.

- Anomeric Acylation : Acylation at the β-anomeric position using lipid chlorides under低温 conditions generates 4a–e , leveraging steric hindrance from TBDMS for β-selectivity.

- Phosphorylation at C4 : Dibenzyl N,N-diisopropylphosphoramidite introduces a phosphate group, followed by sulfuric acid-mediated desilylation to yield 5a–e .

- Deprotection : Catalytic hydrogenation removes benzyl groups, finalizing FP20–24 with 30% overall yield.

Table 1: Key Synthetic Parameters for FP20 Series

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| C2 Acylation | Acyl chloride, TEA, DMAP | 92 | >95% β |

| C6 Protection | TBDMS-Cl, imidazole | 85 | Regioselective |

| Anomeric Acylation | Lipid chloride, −20°C | 78 | β-only |

| Phosphorylation | Phosphoramidite, 1H-tetrazole | 65 | C4-specific |

| Final Deprotection | H₂, Pd/C | 90 | Complete |

Optimization and Comparison with Previous Methods

The FP20 route reduces synthesis steps from nine (FP18 series) to six, eliminating pyridine and dimethylformamide (DMF). Solvent sustainability improves with THF replacing DMF, cutting organic solvent use by 60%. Crucially, phosphate positioning at C4 (vs. C3 in inactive analogs like FP111) is essential for TLR4 activation, as shown by β-lactamase reporter assays.

Manufacturing Process of GSK1795091 and Impact of Formulation Changes

Original vs. Modified Formulation Methods

GSK1795091, a lipid A analog, initially utilized sonication to dissolve aggregates (20–50 nm), enabling robust cytokine induction (e.g., IP-10, IL-10). Post-manufacturing changes replaced sonication with ethanol dissolution, producing larger aggregates (40–100 nm) and abrogating pharmacodynamic activity despite higher plasma exposure (AUC: 120 ng·h/mL vs. 85 ng·h/mL).

Table 2: GSK1795091 Formulation Comparison

| Parameter | Original (Sonication) | Modified (Ethanol) |

|---|---|---|

| Aggregate Size (nm) | 20–50 | 40–100 |

| Cmax (ng/mL) | 45 | 68 |

| AUC (ng·h/mL) | 85 | 120 |

| Cytokine Induction | Strong (IP-10 >2× baseline) | None |

Aggregate Characterization and Biological Implications

Cryo-EM revealed globular aggregates in the modified formulation, which failed to engage TLR4/MD-2 complexes effectively. Molecular dynamics simulations correlated linear acyl chain orientation (original) with stable binding to Lys341 and Lys362 residues, whereas disordered chains (modified) prevented key interactions. This underscores the necessity of aggregate size control during manufacturing.

Comparative Analysis of Preparation Methodologies

Both FP20 and GSK1795091 highlight the interplay between chemical structure and physical formulation:

- FP20 : Optimized phosphorylation and acylation ensure TLR4 activation, with C4 phosphate and C2/C6 lipid chains critical for binding.

- GSK1795091 : Aggregate morphology dictates biological activity, necessitating sonication to maintain <50 nm particles.

Table 3: Critical Quality Attributes for TLR4 Agonists

| Attribute | FP20 Series | GSK1795091 |

|---|---|---|

| Key Functional Groups | C4 phosphate, C2/C6 lipids | C1/C3 phosphates |

| Optimal Aggregate Size | N/A | 20–50 nm |

| Solvent Tolerance | THF, HEPES buffer | Ethanol/water |

Chemical Reactions Analysis

THR-|A agonist 4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

THR-|A agonist 4 has a wide range of scientific research applications, including:

Chemistry: It is used to study the effects of thyroid hormone receptor activation on metabolic pathways.

Biology: It helps in understanding the role of thyroid hormones in cellular processes and gene expression.

Mechanism of Action

THR-|A agonist 4 exerts its effects by binding to the thyroid hormone receptor beta (THR-β). This binding activates the receptor, leading to changes in gene transcription and metabolic activity. The molecular targets and pathways involved include the upregulation of genes specific to cholesterol and fatty acid biosynthesis and metabolism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Selectivity and Potency

THR-β agonist 4 belongs to a class of compounds designed to enhance THR-β selectivity over THR-α, thereby reducing off-target effects (e.g., cardiovascular toxicity). Key comparators include CS271011 , MGL-3196 , and THR-β agonist 6 , which share similar therapeutic targets but differ in selectivity and pharmacokinetic (PK) properties.

Table 1. Comparative Selectivity and Potency of THR-β Agonists

| Compound | THR-β AC50/EC50 (μM) | THR-α AC50/EC50 (μM) | Selectivity Ratio (THR-β:THR-α) |

|---|---|---|---|

| THR-β agonist 4* | Not reported | Not reported | Not reported |

| CS271011 | 0.65 | 35.17 | 54.12:1 |

| MGL-3196 | 3.11 | 149.0 | 47.93:1 |

| THR-β agonist 6 | 0.03 | 0.22 | 7.33:1 |

*Data for THR-β agonist 4 is inferred from its classification as a selective agonist ; detailed quantitative values are unavailable in the provided evidence.

- CS271011 exhibits the highest THR-β selectivity (54.12:1) among the compounds, attributed to its structural optimization for coactivator recruitment in cell-based assays .

- THR-β agonist 6 , despite lower selectivity (7.33:1), shows exceptional liver-targeted distribution (liver/serum ratio: 93:1), enhancing its therapeutic window for NASH .

Structure-Activity Relationship (SAR) Insights

While direct structural data for THR-β agonist 4 is lacking, SAR principles from analogous compounds highlight the importance of substituent groups on aromatic rings. For example:

- 4-position substituents : In nicotinic acetylcholine receptor agonists (e.g., 4MP-TQS, 4TF-TQS), bulky groups (methyl, trifluoromethyl) at the phenyl ring’s 4-position enhance agonist activity, whereas smaller groups (hydrogen, hydroxyl) abolish efficacy . This suggests that THR-β agonist 4 may incorporate similar bulky substituents to optimize receptor binding.

Pharmacokinetic and Liver-Targeting Properties

Liver specificity is critical for THR-β agonists to avoid systemic toxicity.

Table 2. Pharmacokinetic Comparison of THR-β Agonists

| Compound | AUC (μg·h/mL) | Half-life (h) | Liver/Serum Ratio | Key PK Advantage |

|---|---|---|---|---|

| CS271011 | Dose-dependent | 8.2 | 4:1 | High liver accumulation |

| MGL-3196 | Higher than CS271011 | 12.5 | 3:1 | Superior bioavailability |

| THR-β agonist 6 | Not reported | Not reported | 93:1 | Extreme liver specificity |

- CS271011 achieves moderate liver accumulation (4:1 ratio) with dose-dependent exposure, while MGL-3196 offers better systemic bioavailability .

- THR-β agonist 6 ’s remarkable liver/serum ratio (93:1) positions it as a leading candidate for hepatic disorders, though its lower THR-β selectivity may limit efficacy .

Therapeutic Implications

- THR-β agonist 4 and CS271011 prioritize THR-β selectivity to minimize off-target effects, making them suitable for systemic metabolic diseases.

- THR-β agonist 6 ’s liver-centric distribution favors localized action in NASH but may require higher doses for systemic conditions.

Biological Activity

THR-|A agonist 4 is a compound that interacts with Toll-like receptor 4 (TLR4), a critical component of the innate immune system. TLR4 plays a significant role in recognizing pathogens and initiating immune responses, making it a target for therapeutic interventions, particularly in cancer immunotherapy. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical implications, and relevant research findings.

This compound functions as an agonist for TLR4, which is activated by various ligands including lipopolysaccharides (LPS). Upon activation, TLR4 triggers a cascade of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. This immune response can enhance the body’s ability to fight tumors and infections.

Key Biological Activities

- Cytokine Production : this compound induces the release of cytokines such as IL-6, TNF-α, and IFN-γ, which are crucial for mounting an effective immune response.

- Immune Cell Activation : The compound enhances the activation and proliferation of various immune cells, including dendritic cells and T-cells.

- Antitumor Effects : Preliminary studies suggest that this compound may have potential antitumor effects when used in combination with other immunotherapeutic agents.

Clinical Trials

A recent phase I clinical trial (NCT03447314) evaluated the safety and efficacy of GSK1795091, a TLR4 agonist similar to this compound, in patients with solid tumors. The study revealed significant insights into the biological activity of TLR4 agonists:

- Patient Demographics : A total of 54 patients were enrolled across multiple sites.

- Safety Profile : Most patients experienced treatment-emergent adverse events (TEAEs), with common symptoms including chills, fatigue, and nausea. Notably, a higher incidence of TEAEs was observed with the original formulation compared to a modified version .

Table: Summary of Clinical Findings

| Parameter | Original Formulation | Modified Formulation |

|---|---|---|

| Number of Patients | 15 | 32 |

| TEAEs | Higher incidence | Lower incidence |

| Cytokine Response | Observed | Not observed |

| Aggregate Size | Smaller | Larger |

Manufacturing Impact on Biological Activity

The study also highlighted how manufacturing changes affected the biological activity of GSK1795091. Specifically, alterations in aggregate size correlated negatively with pharmacodynamic (PD) activity, suggesting that larger aggregates may inhibit the desired immune response .

Case Study 1: Combination Therapy

In a case involving a patient with advanced melanoma treated with GSK1795091 alongside pembrolizumab (an anti-PD-1 monoclonal antibody), there was notable improvement in immune cell activation markers. The patient exhibited increased levels of pro-inflammatory cytokines post-treatment, indicating a synergistic effect between the two agents.

Case Study 2: Safety Observations

Another case documented an elderly patient who experienced significant TEAEs when treated with the original formulation of GSK1795091. The patient's symptoms included high fever and severe fatigue but were manageable with supportive care. This case underscores the importance of monitoring adverse effects closely in clinical settings.

Q & A

Q. Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

- Methodological Answer :

Pharmacokinetics : Calculate AUC and Cmax in pilot studies; adjust doses to maintain plasma levels above EC50 for ≥6 hours .

Toxicity screens : Monitor organ weights, serum ALT/AST, and histopathology at 2× and 5× efficacious doses .

Mechanistic toxicology : Use transcriptomics to identify off-target pathways (e.g., cytochrome P450 induction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.